Ethyl 6-chloro-3-fluoropicolinate
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Overview
Description
Ethyl 6-chloro-3-fluoropicolinate is a chemical compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol It is a derivative of picolinic acid, specifically modified with chloro and fluoro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-chloro-3-fluoropicolinate can be synthesized through several synthetic routes. One common method involves the esterification of 6-chloro-3-fluoropicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-3-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro or fluoro groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield ethyl 6-methoxy-3-fluoropicolinate .
Scientific Research Applications
Ethyl 6-chloro-3-fluoropicolinate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 6-chloro-3-fluoropicolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the pyridine ring can enhance binding affinity and selectivity towards these targets . The compound may act as an inhibitor or modulator of enzymatic activity, depending on its specific structure and the nature of the target .
Comparison with Similar Compounds
Ethyl 6-chloro-3-fluoropicolinate can be compared with other similar compounds, such as:
Ethyl 6-chloropicolinate: Lacks the fluoro substituent, which may affect its binding affinity and selectivity.
Ethyl 3-fluoropicolinate: Lacks the chloro substituent, which may influence its chemical reactivity and biological activity.
Ethyl 6-chloro-3-methylpicolinate: Contains a methyl group instead of a fluoro group, which can alter its physical and chemical properties.
The unique combination of chloro and fluoro substituents in this compound provides distinct advantages in terms of reactivity, binding affinity, and selectivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 6-chloro-3-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOOZAOCBRWZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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